N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine
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Overview
Description
N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-methyl-2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another nitrogen-containing heterocycle with similar structural features.
1,8-Naphthyridine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its reactivity and biological activity .
Properties
CAS No. |
362606-18-6 |
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Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine |
InChI |
InChI=1S/C9H13N3/c1-10-8-6-11-5-7-3-2-4-12-9(7)8/h5-6,10,12H,2-4H2,1H3 |
InChI Key |
OOFXZLLJFGZTGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=CN=C1)CCCN2 |
Origin of Product |
United States |
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